molecular formula C17H23N7O4 B609001 Methyltetrazine-PEG4-Azide CAS No. 1802908-04-8

Methyltetrazine-PEG4-Azide

Cat. No.: B609001
CAS No.: 1802908-04-8
M. Wt: 389.42
InChI Key: AHJFUODPROPZLF-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG4-Azide is a heterobifunctional reagent widely used in bioorthogonal chemistry. It is composed of a methyltetrazine moiety and an azide group connected through a polyethylene glycol (PEG) spacer. This compound is particularly valued for its ability to facilitate efficient and selective bioorthogonal reactions under mild conditions, making it highly suitable for applications in chemical biology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-PEG4-Azide can be synthesized through a series of chemical reactions involving the coupling of methyltetrazine and azide groups via a PEG spacer. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-PEG4-Azide primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction involves the methyltetrazine moiety reacting with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to form stable dihydropyridazine linkages .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are stable dihydropyridazine linkages, which are highly useful in bioconjugation and labeling applications .

Scientific Research Applications

Key Applications

  • Bioconjugation
    • Methyltetrazine-PEG4-Azide is essential for linking biomolecules such as proteins and antibodies to various targets in drug development and diagnostics. This enhances specificity and efficacy in therapeutic applications .
  • Click Chemistry
    • It serves as a crucial component in click chemistry reactions, facilitating the rapid and efficient synthesis of complex molecules. This is particularly useful in pharmaceutical research for developing novel therapeutics .
  • Fluorescent Labeling
    • Researchers utilize this compound to attach fluorescent tags to biomolecules, aiding visualization in cellular studies. This application improves the understanding of biological processes by allowing real-time monitoring of cellular activities .
  • Targeted Drug Delivery
    • The properties of this compound enable the design of drug delivery systems that release therapeutics at specific sites within the body. This minimizes side effects while maximizing therapeutic impact .
  • Diagnostic Applications
    • It is applied in developing diagnostic tools, including imaging agents that assist in early disease detection. These tools provide critical information for patient management, particularly in oncology .

Activity-Based Protein Profiling (ABPP)

This compound has been effectively employed in ABPP to visualize protease activities within live cells. For instance, it has been used to tag specific proteases, enabling real-time monitoring without significantly altering the biological behavior of target proteins .

Radiolabeling Studies

Recent research has demonstrated the potential of methyltetrazine derivatives for radiolabeling applications. For example, [^18F]MeTz has shown high brain uptake and rapid clearance in PET imaging studies, indicating its suitability for pre-targeted imaging strategies in cancer diagnostics .

Mechanism of Action

The mechanism of action of Methyltetrazine-PEG4-Azide involves the IEDDA reaction, where the methyltetrazine moiety reacts with strained alkenes to form stable dihydropyridazine linkages. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for in vivo applications. The PEG spacer enhances solubility and reduces steric hindrance, facilitating efficient bioconjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyltetrazine-PEG4-Azide is unique due to its ability to undergo both IEDDA and azide-alkyne cycloaddition reactions, providing versatility in bioconjugation applications. The PEG spacer enhances solubility and reduces steric hindrance, making it highly efficient for in vivo applications .

Biological Activity

Methyltetrazine-PEG4-Azide is a heterobifunctional compound that plays a significant role in bioorthogonal chemistry, particularly in activity-based protein profiling (ABPP). This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and research findings.

Overview of this compound

  • Chemical Formula : C21H30N8O5
  • Molecular Weight : 474.51 g/mol
  • CAS Number : 1802908-04-8
  • Purity : >95% by HPLC
  • Solubility : Soluble in MeOH, DMF, and DMSO

This compound is designed for use in click chemistry, allowing for selective reactions with alkyne-modified biomolecules. Its PEG linker enhances solubility and biocompatibility, making it suitable for various biological applications .

Target Interaction

This compound primarily targets alkyne or cycloalkyne-modified peptides through a process known as Click Chemistry , specifically the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction facilitates the formation of stable dihydropyridazine linkages, which are crucial for bioconjugation processes .

Biochemical Pathways

The compound plays a vital role in ABPP, enabling the identification and visualization of enzyme activities within complex biological systems. It reacts with active forms of proteases to form covalent and irreversible adducts, allowing researchers to track enzyme functions effectively .

Activity-Based Protein Profiling

This compound has been successfully employed in ABPP to visualize protease activities in live cells. For instance, it has been used to tag specific proteases, allowing for real-time monitoring of enzymatic functions without significantly altering the biological behavior of the target proteins .

Radiolabeling Studies

Recent studies have demonstrated the potential of methyltetrazine derivatives for radiolabeling applications. For example, [^18F]MeTz has shown high brain uptake and rapid clearance in PET imaging studies, indicating its suitability for pre-targeted imaging strategies . This capability is particularly valuable in cancer diagnostics and therapeutic monitoring.

Case Studies

  • Protein Conjugation Efficiency
    • A study reported that this compound was used to conjugate antibodies with high efficiency. The resulting conjugates maintained their biological activity while allowing for effective visualization using fluorescence techniques .
  • In Vivo Imaging
    • In a comparative study involving [^18F]MeTz and [^18F]HTz, [^18F]MeTz exhibited superior pharmacokinetics with faster distribution in brain tissues. This suggests its potential as a pre-targeting agent for PET imaging applications .

Data Table: Comparison of Biological Activities

Property/ActivityThis compound[^18F]MeTz[^18F]HTz
Chemical StructureC21H30N8O5C7H9N5O2C7H9N5O2
Molecular Weight474.51 g/mol204.16 g/mol204.16 g/mol
SolubilityMeOH, DMFAqueous solutionsAqueous solutions
ApplicationABPPPET ImagingPET Imaging
Clearance RateModerateRapidModerate

Q & A

Basic Questions

Q. What structural features of Methyltetrazine-PEG4-Azide enable orthogonal bioconjugation strategies?

this compound comprises three functional components:

  • Methyltetrazine : Reacts via inverse electron-demand Diels-Alder (iEDDA) with trans-cyclooctene (TCO) derivatives under physiological, catalyst-free conditions .
  • Azide : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, requiring Cu(I) catalysts like CuSO₄ and sodium ascorbate .
  • PEG4 spacer : Enhances solubility, reduces steric hindrance, and improves biocompatibility for biomolecule conjugation .

Q. How is this compound synthesized and purified for research applications?

The compound is synthesized by coupling methyltetrazine to a PEG4 linker terminated with an azide group. Reactions are typically conducted in anhydrous organic solvents (e.g., DMF, DMSO) under inert gas to prevent hydrolysis. Purification involves chromatography (e.g., silica gel or HPLC) to achieve >95% purity, with final characterization via mass spectrometry and NMR .

Q. What storage conditions are critical for maintaining the reactivity of this compound?

Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles and moisture exposure, as the azide and tetrazine groups are sensitive to hydrolysis and photodegradation .

Q. Which analytical methods confirm successful conjugation of this compound to target molecules?

  • HPLC/LC-MS : Monitors reaction progress and verifies product mass.
  • Fluorescence spectroscopy : Validates functionalization if fluorophores are introduced via iEDDA or CuAAC.
  • Gel electrophoresis : Assesses conjugation efficiency for proteins or nucleic acids .

Advanced Research Questions

Q. How can reaction efficiency be optimized for iEDDA-based bioconjugation using this compound?

  • Stoichiometry : Use a 2:1 molar excess of this compound over TCO-modified targets to account for steric effects.
  • pH and temperature : Perform reactions at pH 6.5–7.5 and 25–37°C to balance reaction kinetics and biomolecule stability.
  • PEG spacer length : Compare PEG4 with shorter/longer PEG variants to optimize solubility and minimize steric hindrance .

Q. What strategies mitigate steric hindrance when conjugating this compound to large biomolecules (e.g., antibodies)?

  • Site-specific labeling : Use genetic engineering (e.g., unnatural amino acids) to position reactive handles (TCO or alkyne) in flexible regions.
  • PEG optimization : Replace PEG4 with longer PEG chains (e.g., PEG8) to increase distance between the tetrazine/azide and the biomolecule surface .

Q. How does the PEG4 spacer influence the pharmacokinetics of this compound-conjugated therapeutics?

  • Prolonged circulation : PEG4 reduces renal clearance and immunogenicity, extending half-life in vivo.
  • Tumor targeting : Enhanced permeability and retention (EPR) effects improve accumulation in leaky vasculature .

Q. What experimental approaches resolve contradictions in conjugation efficiency data across studies?

  • Controlled replicates : Standardize reaction conditions (e.g., buffer composition, temperature).
  • Orthogonal validation : Combine HPLC, fluorescence quenching assays, and SDS-PAGE to cross-verify results.
  • Batch consistency : Verify reagent purity (>95%) and storage history to rule out degradation .

Q. How can this compound be integrated into multi-step probe synthesis for dynamic cellular studies?

Example workflow for DNA tension probes:

  • CuAAC : Attach azide-terminated probes to alkyne-modified surfaces using CuSO₄/ascorbate .
  • iEDDA : Label TCO-functionalized ligands (e.g., cRGD peptides) with this compound for real-time force measurements .

Q. What stability studies are essential for ensuring reproducible results with this compound?

  • Accelerated degradation assays : Expose aliquots to light, heat, or humidity and monitor reactivity loss via LC-MS.
  • Long-term storage tests : Compare conjugation efficiency after 1–12 months at -20°C vs. -80°C .

Properties

IUPAC Name

3-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]phenyl]-6-methyl-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O4/c1-14-20-22-17(23-21-14)15-2-4-16(5-3-15)28-13-12-27-11-10-26-9-8-25-7-6-19-24-18/h2-5H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJFUODPROPZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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